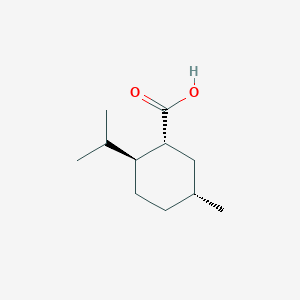
3-(2-bromoethyl)-5-methoxy-1H-indole
Overview
Description
3-(2-Bromoethyl)-5-methoxy-1H-indole is a halogenated heterocyclic building block . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethyl)-5-methoxy-1H-indole can be represented by the formula C10H10BrN . The InChI key is NTLAICDKHHQUGC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Bromoethyl)-5-methoxy-1H-indole include a molecular weight of 224.10 . It is soluble in chloroform .Scientific Research Applications
Development of Serotonin Receptor Antagonists : One study focused on the development of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate as a potent and selective antagonist of the 5-hydroxytryptamine-6 receptor (5-HT6R). This compound showed promise for the treatment of cognitive disorders, such as Alzheimer's disease, due to its high affinity for the human 5-HT6R and selectivity over other target sites (Nirogi et al., 2017).
Fluorescent Organic Nanoparticles : Another research highlighted the synthesis of fluorescent organic nanoparticles of 3-styrylindoles, including derivatives of 3-(2-bromoethyl)-5-methoxy-1H-indole. These nanoparticles, formed in spherical shapes, showed enhanced fluorescence emission due to the presence of methoxy and nitro groups, indicating potential applications in materials science and bio-imaging (Singh & Ansari, 2017).
Synthesis of Core Moieties for Natural Compounds : A study developed a strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a scaffold for the anti-inflammatory compound Herdmanine D. This research demonstrated an efficient and selective approach to create bromo indoles with carboxylic acid groups, which could be functionalized into amide derivatives (Sharma et al., 2020).
Antimicrobial Agent Synthesis : Derivatives of indole, such as 5-bromo-1H-indole-3-carbaldehyde, have been explored for their potential as antimicrobial agents. A study synthesized various indole derivatives and evaluated their effectiveness against microbial pathogens (Kalshetty et al., 2012).
Molecular Docking and Biological Prediction : Research into the vibrational and electronic profiles of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole included molecular docking and biological prediction analyses. This study contributes to understanding the molecular interactions and potential biological applications of indole derivatives (Haress et al., 2016).
Safety And Hazards
3-(2-Bromoethyl)-5-methoxy-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-(2-bromoethyl)-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAYIPVARSWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455507 | |
| Record name | 3-(2-bromoethyl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoethyl)-5-methoxy-1H-indole | |
CAS RN |
18334-96-8 | |
| Record name | 3-(2-bromoethyl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

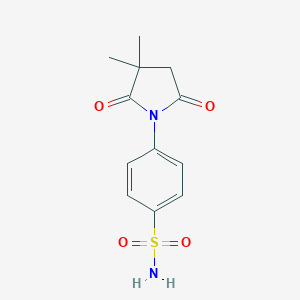
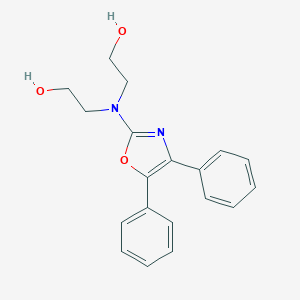

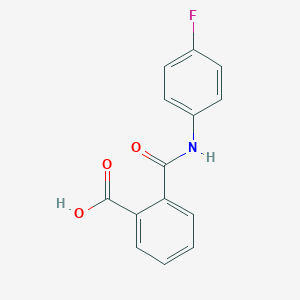
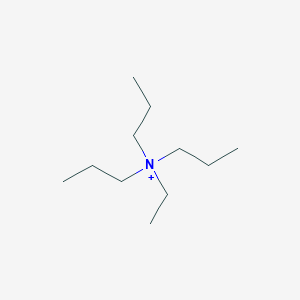
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)

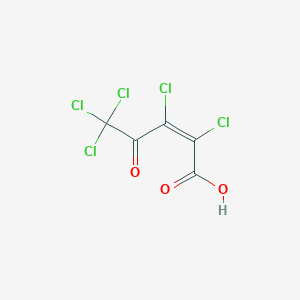

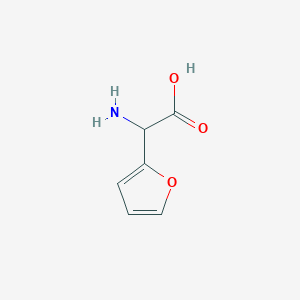
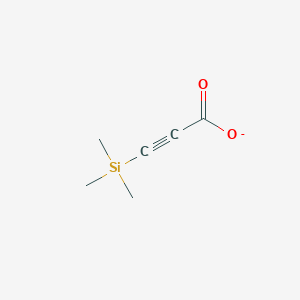
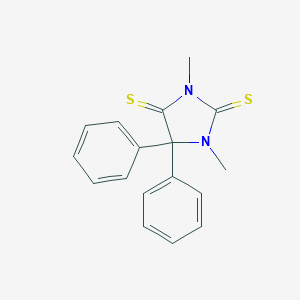
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
